molecular formula C12H9ClO3S B2395150 4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid CAS No. 1511303-44-8

4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid

Cat. No. B2395150
CAS RN: 1511303-44-8
M. Wt: 268.71
InChI Key: JHEIQWNGMNCUPP-UHFFFAOYSA-N
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Description

“4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid” is a chemical compound . It is related to “4-Chloro-benzo[b]thiophene-2-carboxylic acid methyl ester” which has a linear formula of C10H7ClO2S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-[(2-chlorophenyl)methoxy]thiophene-2-carboxylic acid” has been described . Another related compound, “4-Chloro-benzo[b]thiophene-2-carboxylic acid methyl ester”, has also been synthesized .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H9ClO3S/c13-10-4-2-1-3-8(10)6-16-9-5-11(12(14)15)17-7-9/h1-5,7H,6H2,(H,14,15) .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the catalytic protodeboronation of pinacol boronic esters has been reported . This reaction involves a radical approach and has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Scientific Research Applications

4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid has been extensively studied for its potential applications in the field of pharmaceuticals. Several research studies have reported that this compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties. It has also been reported to have potential applications in the treatment of various diseases, including diabetes, cardiovascular diseases, and neurological disorders.

Mechanism of Action

The mechanism of action of 4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid is not fully understood, but several research studies have suggested that this compound works by inhibiting specific enzymes or receptors in the body. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits significant antimicrobial properties by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Several research studies have reported the biochemical and physiological effects of this compound. It has been reported to exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It also exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been reported to have a positive effect on the immune system by increasing the production of specific immune cells.

Advantages and Limitations for Lab Experiments

4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid has several advantages and limitations for lab experiments. One of the significant advantages is its potential application in the field of pharmaceuticals. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is its stability, which can affect the accuracy of the experimental results. It is also essential to use appropriate safety measures while handling this compound due to its potential toxicity.

Future Directions

Several future directions can be explored in the field of 4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid. One of the potential directions is to study its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It can also be explored for its potential applications in the field of nanotechnology, drug delivery, and material science. Further research can also be conducted to study its toxicity and safety profile to ensure its safe use in pharmaceuticals.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in the field of pharmaceuticals. It exhibits significant antimicrobial, anticancer, and anti-inflammatory properties and has potential applications in the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to explore its potential applications in different fields and to ensure its safe use in pharmaceuticals.

Synthesis Methods

The synthesis of 4-((2-Chlorobenzyl)oxy)thiophene-2-carboxylic acid involves the reaction between 2-chlorobenzyl alcohol and thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction takes place under specific conditions of temperature and pressure, and the yield of the product depends on the reaction conditions. Several research studies have reported the synthesis of this compound using different methods, including microwave-assisted synthesis, solvent-free synthesis, and green synthesis.

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c13-10-4-2-1-3-8(10)6-16-9-5-11(12(14)15)17-7-9/h1-5,7H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEIQWNGMNCUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CSC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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